molecular formula C28H26N2O5S B016001 Ethyl 2-(2-[(E)-2-Phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate CAS No. 316124-89-7

Ethyl 2-(2-[(E)-2-Phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate

Cat. No.: B016001
CAS No.: 316124-89-7
M. Wt: 502.6 g/mol
InChI Key: IXNUYBPDJWYUSO-ACCUITESSA-N
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Description

Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the quinoline derivative with ethyl chloroacetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonylamino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline esters.

Scientific Research Applications

Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate can be compared with similar compounds such as:

    Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]acetate: Lacks the ester group, leading to different chemical properties and reactivity.

    Methyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate: Contains a methyl ester instead of an ethyl ester, affecting its solubility and biological activity.

    Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxypropanoate: Has a propanoate group, altering its steric and electronic properties.

Properties

IUPAC Name

ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5S/c1-3-34-27(31)19-35-24-17-22-12-14-23(13-11-21-7-5-4-6-8-21)29-28(22)26(18-24)30-36(32,33)25-15-9-20(2)10-16-25/h4-18,30H,3,19H2,1-2H3/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNUYBPDJWYUSO-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422143
Record name AC1O21EP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316124-89-7
Record name AC1O21EP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-[(E)-2-Phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate
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Ethyl 2-(2-[(E)-2-Phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate
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Ethyl 2-(2-[(E)-2-Phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate
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Ethyl 2-(2-[(E)-2-Phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate
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Ethyl 2-(2-[(E)-2-Phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate
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Ethyl 2-(2-[(E)-2-Phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate

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